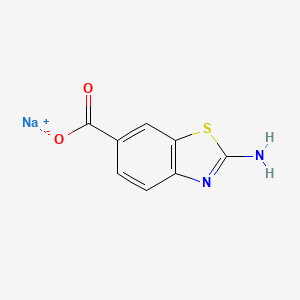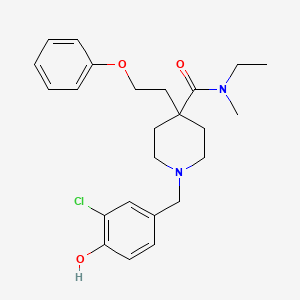
Bepristat 1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bepristat 1a involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The 3-chloro-4-hydroxyphenyl and 2-phenoxyethyl groups are introduced through substitution reactions.
Final Coupling: The final step involves coupling the substituted piperidine with N-ethyl-N-methyl-4-piperidinecarboxamide under specific reaction conditions.
Analyse Chemischer Reaktionen
Bepristat 1a undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bepristat 1a has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein disulfide isomerase.
Biology: this compound is used to investigate the role of PDI in various biological processes, including protein folding and cellular stress responses.
Medicine: The compound has potential therapeutic applications in treating diseases where PDI is implicated, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting PDI
Wirkmechanismus
Bepristat 1a exerts its effects by selectively inhibiting protein disulfide isomerase. Unlike most PDI inhibitors, this compound binds at the substrate-binding site rather than the catalytic site. This binding blocks PDI activity with an IC50 value of 700 nM. PDI is up-regulated in several cancers, implicated in neurodegenerative processes, and plays an important role in thrombus formation. By inhibiting PDI, this compound potently inhibits platelet aggregation and thrombus formation in vivo .
Vergleich Mit ähnlichen Verbindungen
Bepristat 1a is part of a family of compounds that inhibit protein disulfide isomerase. Similar compounds include:
Bepristat 2a: Another PDI inhibitor with a similar structure but different binding properties.
PDI inhibitor 16F16: A compound that inhibits PDI through a different mechanism.
PACMA 31: A PDI inhibitor with a distinct chemical structure and mode of action
This compound is unique in its selective binding to the substrate-binding site of PDI, which differentiates it from other inhibitors that typically target the catalytic site.
Eigenschaften
Molekularformel |
C24H31ClN2O3 |
|---|---|
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
1-[(3-chloro-4-hydroxyphenyl)methyl]-N-ethyl-N-methyl-4-(2-phenoxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-3-26(2)23(29)24(13-16-30-20-7-5-4-6-8-20)11-14-27(15-12-24)18-19-9-10-22(28)21(25)17-19/h4-10,17,28H,3,11-16,18H2,1-2H3 |
InChI-Schlüssel |
AYJKPBTXOIHUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


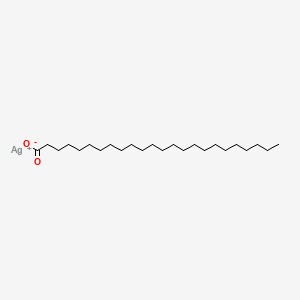
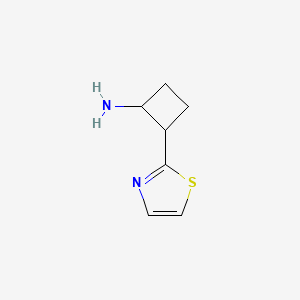
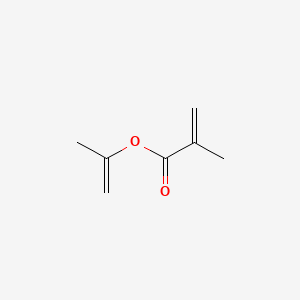
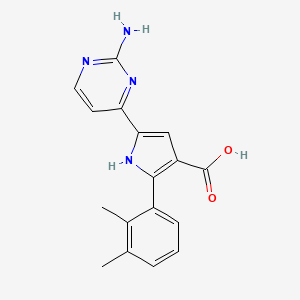
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
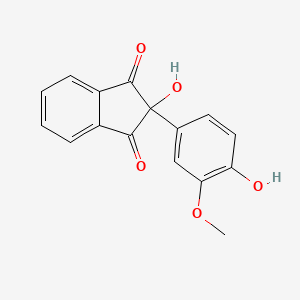
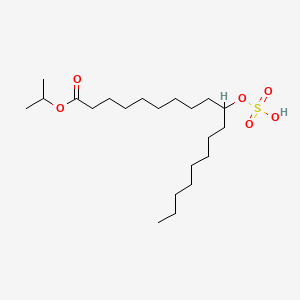
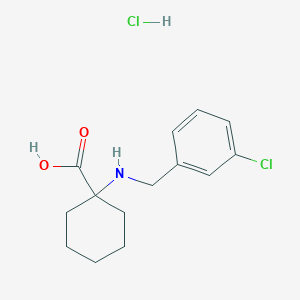
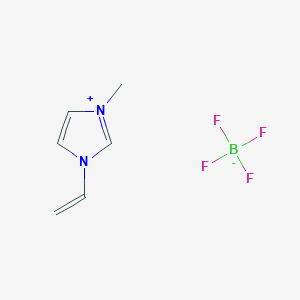

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)


